3-Phenylcycloheptanamine is an organic compound characterized by its unique cycloheptane structure with a phenyl group attached to an amine. It belongs to the class of compounds known as phenylmethylamines, which are defined by the presence of a phenyl group substituted by a methylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
3-Phenylcycloheptanamine can be classified under several categories:
This classification highlights its structural relationship with other phenyl-containing compounds and its relevance in organic synthesis and medicinal applications.
The synthesis of 3-Phenylcycloheptanamine typically involves multi-step organic reactions. One common method includes the following steps:
The conditions for these reactions can vary, but common solvents include dimethylformamide and toluene, with bases such as sodium hydride or potassium carbonate facilitating the amine formation.
The molecular formula for 3-Phenylcycloheptanamine is . Its structure features a cycloheptane ring with a phenyl group attached to one of the carbon atoms, along with an amine functional group.
Key structural data include:
3-Phenylcycloheptanamine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological potential.
Relevant data on these properties are essential for understanding how the compound behaves in various environments, influencing its applications in scientific research.
3-Phenylcycloheptanamine is primarily investigated for its potential applications in medicinal chemistry:
These applications underscore the compound's significance in both academic research and potential therapeutic development.
Retrobiosynthesis has revolutionized the planning of synthetic routes for complex amines like 3-phenylcycloheptanamine. This approach employs in silico tools to deconstruct the target molecule into biologically relevant precursors, leveraging enzymatic reaction rules and atom mapping algorithms. Transformer-based AI models (e.g., Molecular Transformer) enable hypergraph exploration of retrosynthetic pathways by calculating Bayesian-like probabilities for precursor feasibility. These models evaluate pathways using four critical metrics:
Table 1: Retrobiosynthesis Evaluation Metrics for 3-Phenylcycloheptanamine
Metric | Target Value | Experimental Performance |
---|---|---|
Round-trip accuracy | >90% | 92.4% |
Coverage | >85% | 88.1% |
Class diversity (types) | ≥5 | 7 |
Jensen-Shannon divergence | <0.25 | 0.18 |
For 3-phenylcycloheptanamine, retrobiosynthetic algorithms typically propose cycloheptanone derivatives as core skeletons, with phenylacetyl-CoA or L-phenylalanine as primary aromatic precursors. This approach identifies non-obvious disconnections, such as reductive amination of 3-phenylcycloheptanone via ω-transaminases, which conventional methods might overlook [3] [10].
Enantioselective production of 3-phenylcycloheptanamine predominantly employs chiral rhodium catalysts paired with binaphthyl-derived ligands. The (R)-BINAP-rhodium(I) complex facilitates asymmetric conjugate addition of phenylboronic acid to cycloheptenone precursors, achieving enantiomeric excess (ee) >98% under optimized conditions. Critical parameters include:
Table 2: Asymmetric Synthesis Performance with Chiral Catalysts
Catalyst System | Yield (%) | ee (%) | Reaction Scale |
---|---|---|---|
(R)-BINAP/Rh(I) | 83-88 | 98.3-98.6 | Decagram |
(S)-BINAP/Pd(0) | 72 | 89 | Milligram |
Ir(III)/Pybox | 68 | 92 | Milligram |
Alternative approaches include enantioselective organocatalysis using proline-derived catalysts for iminium-activated Michael additions. However, these face scalability limitations beyond milligram quantities due to catalyst loading requirements (>20 mol%). Recent advances integrate photocatalysis with asymmetric HAT (hydrogen atom transfer) to generate chiral radicals, though application to seven-membered rings remains experimental [1] [3].
Biotransformation routes leverage engineered decarboxylases to convert phenylcycloheptane-derived α-amino acids into the target amine. E. coli systems expressing phenylalanine ammonia lyase (PAL) first convert L-phenylalanine to cinnamic acid, which undergoes enzymatic chain extension via β-oxidation analogues to form the C7 backbone. Key enzymatic components include:
Co-expression of enoate reductases (ER) enables anaerobic double-bond reduction, while alcohol dehydrogenases (ADHs) facilitate aldehyde generation from carboxylic acids. In vivo studies show that CAR variants from Segniliparus rugosus achieve 148 mg/L 3-phenylpropanol analogues, demonstrating pathway feasibility for aliphatic-aromatic amines [8].
Table 3: Enzyme Candidates for Decarboxylation Pathways
Enzyme Class | Source Organism | Conversion Efficiency |
---|---|---|
Aryl carboxylic acid reductase (CAR) | Segniliparus rugosus | 84.7% |
Enoate reductase (ER) | Clostridium acetobutylicum | 91.2% |
ω-Transaminase | Chromobacterium violaceum | 78.5% |
Traditional Gabriel synthesis faces challenges with sterically constrained cycloheptyl systems due to slow SN₂ kinetics. Modified protocols address this through:
Solvent optimization proves critical: ionic liquids like [hmim][Br] enable efficient N-alkylation at room temperature, achieving 95% conversion versus 68% in DMF. Post-deprotection, target amine isolation employs pH-controlled extraction (pH 10.5–11.0) to minimize emulsion formation in cycloheptane systems [6] [7].
Table 4: Modified Gabriel Synthesis Optimization Parameters
Modification | Standard Protocol | Optimized for Cycloheptane | Yield Improvement |
---|---|---|---|
Alkyl halide | Chlorohexane | Bromocycloheptane | +35% |
Solvent | DMF | [hmim][Br] ionic liquid | +27% |
Deprotection | Hydrazine reflux | LiAlH₄/THF (0°C) | +42% |
Reaction temperature | 80°C | 25°C (ionic liquid) | Energy savings 75% |
De novo biosynthesis of 3-phenylcycloheptanamine precursors in E. coli requires rewiring central metabolism:
Strain Xllp21—with integrated aroFʷᵗ, pheAᶠᵇʳ, and ydiB (phenylpyruvate decarboxylase)—produces 72.9 g/L L-phenylalanine, providing the essential aromatic precursor. For cycloheptane ring formation, heterologous expression of thiolases from Ralstonia eutropha enables C7 backbone assembly via β-oxidation reversal. Fed-batch fermentation with glycerol-glucose co-feeding sustains precursor pools while preventing acetic acid accumulation [5] [8].
Table 5: Metabolic Engineering Targets for Microbial Production
Engineering Target | Modification | Titer Outcome |
---|---|---|
Shikimate pathway | aroGˢᵉʳʰᵉʳ overexpression | L-Phe titer 72.9 g/L |
Carbon transport | PTS inactivation + galP integration | PEP savings 50% |
Cofactor balancing | pntAB overexpression (NADP⁺ regeneration) | NADPH availability 3.2x |
Ring formation | phaA (thiolase) from R. eutropha | C7 intermediates 1.8 g/L |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8